3-(Benzyloxy)-5-bromo-2-hydroxybenzaldehyde
Overview
Description
3-(Benzyloxy)-5-bromo-2-hydroxybenzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a benzyloxy group, a bromine atom, and a hydroxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-5-bromo-2-hydroxybenzaldehyde typically involves the following steps:
Benzyloxy Group Introduction: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where benzyl alcohol reacts with the brominated benzene derivative in the presence of a base such as sodium hydroxide (NaOH).
Formylation: The formyl group (–CHO) can be introduced using the Vilsmeier-Haack reaction, which involves the reaction of the benzene derivative with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-5-bromo-2-hydroxybenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: NaOCH3, NaOEt, in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: 3-(Benzyloxy)-5-bromo-2-hydroxybenzoic acid.
Reduction: 3-(Benzyloxy)-5-bromo-2-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Benzyloxy)-5-bromo-2-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-5-bromo-2-hydroxybenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)-2-hydroxybenzaldehyde: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-Bromo-2-hydroxybenzaldehyde: Lacks the benzyloxy group, which may affect its solubility and interaction with biological targets.
3-(Benzyloxy)-5-chloro-2-hydroxybenzaldehyde: Contains a chlorine atom instead of bromine, which may influence its chemical and biological properties.
Uniqueness
3-(Benzyloxy)-5-bromo-2-hydroxybenzaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the benzyloxy and bromine groups can enhance its ability to interact with various molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-bromo-2-hydroxy-3-phenylmethoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c15-12-6-11(8-16)14(17)13(7-12)18-9-10-4-2-1-3-5-10/h1-8,17H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFREXKCUIXEIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2O)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40790332 | |
Record name | 3-(Benzyloxy)-5-bromo-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40790332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
697302-70-8 | |
Record name | 3-(Benzyloxy)-5-bromo-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40790332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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